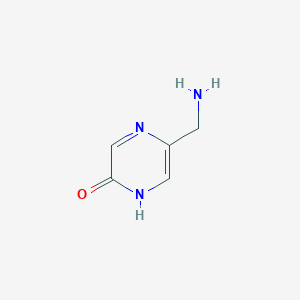![molecular formula C13H19N3O2 B13218383 5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13218383.png)
5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid is a chemical compound that features a piperazine ring substituted with a propan-2-yl group and a pyridine ring substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid typically involves multi-step reactions. One common method involves the reaction of 4-(Propan-2-yl)piperazine with a pyridine derivative under specific conditions to introduce the carboxylic acid group. The reaction conditions often include the use of organic solvents such as chloroform, dichloromethane, or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions are carefully controlled to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and antiviral properties
Mechanism of Action
The mechanism of action of 5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(Propan-2-yl)piperazine: A related compound with similar structural features but lacking the pyridine carboxylic acid group.
Pyridine-3-carboxylic acid: Another related compound that contains the pyridine carboxylic acid group but lacks the piperazine ring.
Uniqueness
5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid is unique due to its combination of a piperazine ring and a pyridine carboxylic acid group. This structural feature imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
5-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O2/c1-10(2)15-3-5-16(6-4-15)12-7-11(13(17)18)8-14-9-12/h7-10H,3-6H2,1-2H3,(H,17,18) |
InChI Key |
NYWWJJDQJKGZTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CN=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


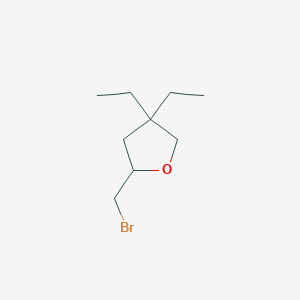

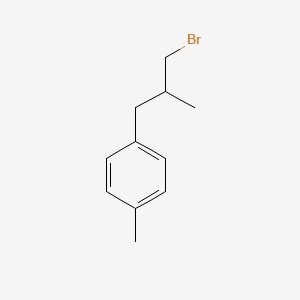
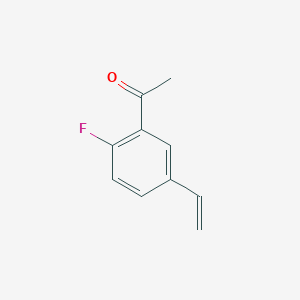
![2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine](/img/structure/B13218327.png)

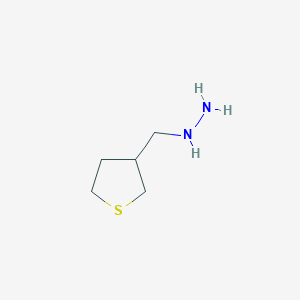

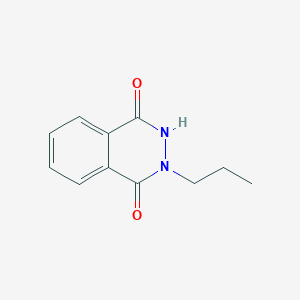
![2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde](/img/structure/B13218368.png)
![1-{[1-(4-Bromophenyl)propyl]amino}propan-2-ol](/img/structure/B13218377.png)
![Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13218378.png)
